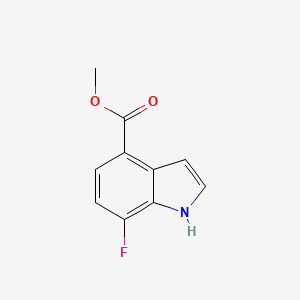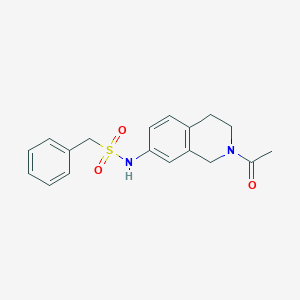
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)” prefix are typically organic molecules that have been studied for various applications, from medicine to agriculture1.
Synthesis Analysis
The synthesis of these compounds is not detailed in the available literature. However, similar compounds are typically synthesized in a laboratory setting, often involving complex chemical reactions23.Molecular Structure Analysis
The molecular structure of these compounds typically includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound23.
Chemical Reactions Analysis
The specific chemical reactions involving these compounds are not detailed in the available literature. However, similar compounds are typically involved in various chemical reactions, depending on their functional groups23.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined based on their structure43.科学的研究の応用
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
Research has identified N-substituted aminosulfonyl tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of epinephrine from norepinephrine. Such compounds, including variations with trifluoroethyl and trifluoropropyl sulfonamide groups, demonstrate significant PNMT inhibitory potency, high selectivity, and the potential to penetrate the blood-brain barrier, making them of interest for disorders involving catecholamine regulation (Grunewald et al., 2005).
Binding and Inhibition Mechanisms
Further studies on these compounds have provided insights into their binding and inhibition mechanisms with PNMT, revealing the importance of sulfonamide oxygens in interactions with the enzyme. The investigation has also explored modifications to increase lipophilicity without losing inhibitory potency, enhancing the potential for crossing the blood-brain barrier. Such research contributes to the understanding of how these inhibitors can be optimized for therapeutic use (Grunewald et al., 2006).
Antimalarial Applications
A copper-catalyzed synthesis method for 4-aminoquinolines, leading to quinolin-4-ylmethanesulfonamides, has been developed, demonstrating utility in antimalarial drug synthesis. This methodology includes a [1,3] N-to-C rearrangement, highlighting the compound's versatility in medicinal chemistry applications, specifically in creating antimalarial therapeutics (Oh et al., 2017).
Antibacterial and Antifungal Activities
Arylsulfonamide-based quinolines have been evaluated for their antibacterial and antifungal properties, with some derivatives showing significant activity. This includes potent effects against specific strains of bacteria and fungi, demonstrating the potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).
Synthesis Methods and Chemical Transformations
Advancements in the synthesis of tetrahydroisoquinoline compounds, including methods for increasing yield and developing new chemical transformations, have been reported. These studies provide valuable insights into the chemical properties and reactivity of such compounds, supporting their further application in scientific research and drug development (Song Hong-rui, 2011).
Safety And Hazards
The safety and hazards associated with these compounds are not detailed in the available literature. However, similar compounds are typically handled with care in a laboratory setting due to their potential reactivity23.
将来の方向性
The future directions for the study of these compounds are not detailed in the available literature. However, similar compounds are often studied for their potential applications in various fields, from medicine to agriculture1.
Please note that this is a general analysis based on similar compounds, and the specific details may vary for “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide”. For more accurate information, it would be best to consult a specialist or conduct further research.
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(21)20-10-9-16-7-8-18(11-17(16)12-20)19-24(22,23)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPFXJBBQWMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

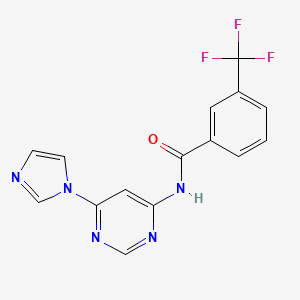
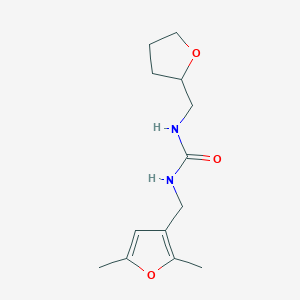
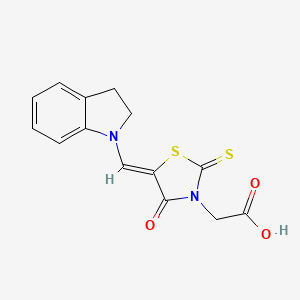
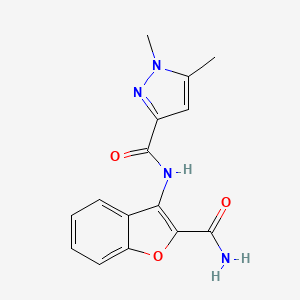
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)
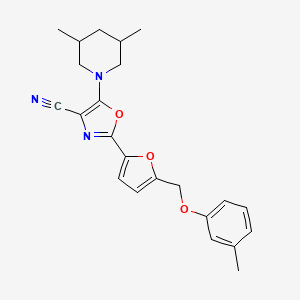
![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)
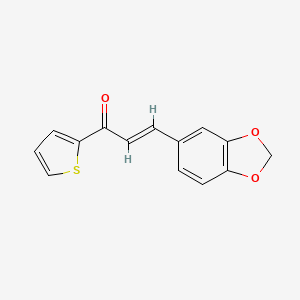
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)
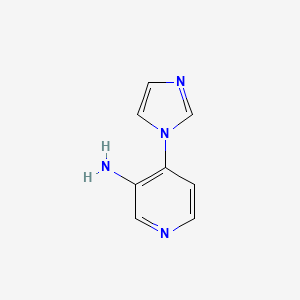
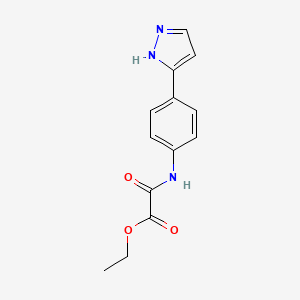
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)
